(R)-Azepan-3-ol
Overview
Description
(R)-Azepan-3-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
It is used in the syntheses of iminocyclitols, which are key therapeutic agents against common diseases and tools for studying metabolic disorders (Dragutan et al., 2011).
This compound serves as a starting material for preparing medium-size nitrogen heterocycles, important in various chemical syntheses (Monterde et al., 1999).
In virology, (R)-Azepan-3-ol is a nucleoside analog that effectively blocks HIV replication in cell culture, showcasing its potential in antiviral research (Cihlar & Ray, 2010).
It is identified as a novel azepane derivative with high inhibitory activity against protein kinase A and PKB-alpha, highlighting its importance in the development of kinase inhibitors (Breitenlechner et al., 2004).
Azepane-based compounds, including derivatives of this compound, are useful for drug discovery. Over 20 FDA-approved drugs containing azepane structures are used for various diseases, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents (Zha et al., 2019).
Spiro azepane-oxazolidinones, a class including this compound derivatives, are potent Kv1.3 potassium channel blockers. These compounds are being investigated for the treatment of diabetes, psoriasis, obesity, transplant rejection, and T-cell mediated autoimmune diseases (Wulff, 2010).
In materials science, azepanium ionic liquids, which can be derived from azepane compounds like this compound, exhibit extremely wide electrochemical windows. These ionic liquids are promising alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).
Properties
IUPAC Name |
(3R)-azepan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-6-3-1-2-4-7-5-6/h6-8H,1-5H2/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIMYOUDBYVEIN-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC[C@@H](C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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